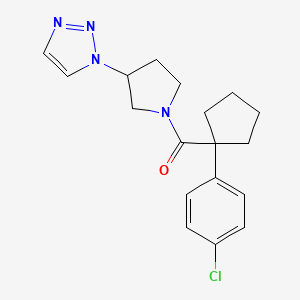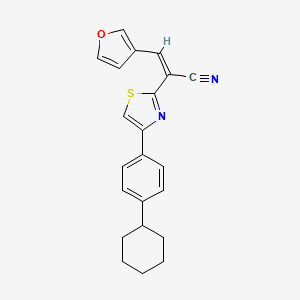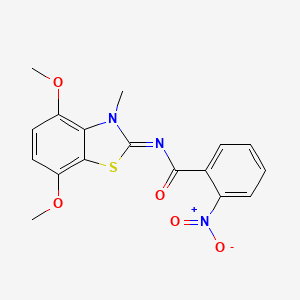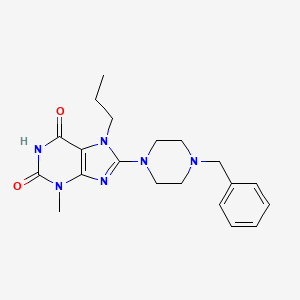
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione, also known as BPAP, is a novel psychoactive compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's mechanism of action is unique compared to other stimulants. It acts as a dopamine reuptake inhibitor and a partial agonist of the D1 dopamine receptor. This unique mechanism of action may explain 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's ability to enhance cognitive function without producing the adverse effects associated with other stimulants.
Biochemical and Physiological Effects:
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to increase dopamine release and enhance cognitive function in preclinical studies. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuroplasticity and cognitive function. Additionally, 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's unique mechanism of action and potential therapeutic applications make it an attractive candidate for preclinical studies. However, the complex synthesis process and limited availability of the compound may pose challenges for researchers. Additionally, the lack of clinical data on 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's safety and efficacy in humans limits its potential for therapeutic use.
Orientations Futures
Future research on 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione should focus on its safety and efficacy in humans. Clinical trials are needed to determine the optimal dose and duration of treatment for various neurological disorders. Additionally, further studies are needed to investigate 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione's potential for use in combination with other therapies, such as dopamine agonists or antidepressants. Finally, studies on the long-term effects of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione on cognitive function and neuroplasticity are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperazine with 3-methyl-7-propylxanthine. The resulting product is then subjected to a series of purification steps to obtain pure 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione. The synthesis of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has been shown to increase dopamine release and enhance cognitive function, making it a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGLNJFMMNZYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-[4-benzylpiperazinyl]-7-propyl-1,3,7-trihydropurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

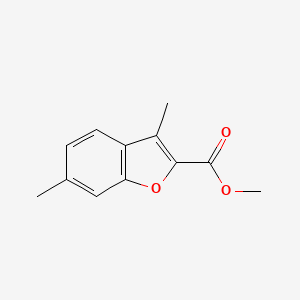
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)
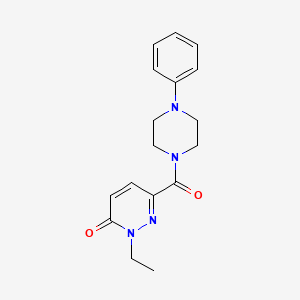
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)
![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)
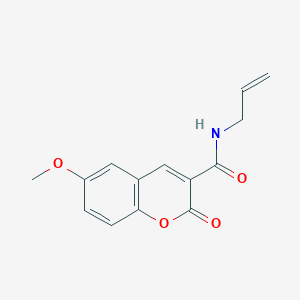

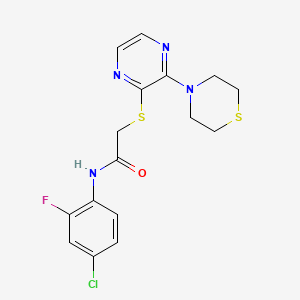

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672945.png)
![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)
